molecular formula C9H12ClNO2S B1438078 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride CAS No. 1173042-20-0

2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B1438078
CAS No.: 1173042-20-0
M. Wt: 233.72 g/mol
InChI Key: DGIUQGAWLNLMRH-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature within Pyridine Derivatives

The systematic classification of this compound places it firmly within the pyridine derivative category, specifically as a member of the pyridinecarboxylic acid subfamily. Pyridinecarboxylic acids represent a fundamental class of heterocyclic compounds characterized by the presence of both a pyridine ring and one or more carboxylic acid functional groups. The three primary isomers of pyridinecarboxylic acid include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), each distinguished by the position of the carboxylic acid group relative to the nitrogen atom.

Within this classification framework, the target compound represents a substituted nicotinic acid derivative, bearing the carboxylic acid functionality at the 3-position of the pyridine ring. The additional isopropylsulfanyl substitution at the 2-position creates a more complex structural motif that extends beyond simple pyridinecarboxylic acid chemistry into the realm of organosulfur heterocycles. This dual classification reflects the compound's position at the intersection of multiple chemical families, each contributing distinctive properties and reactivity patterns to the overall molecular behavior.

The formal International Union of Pure and Applied Chemistry name, 2-propan-2-ylsulfanylpyridine-3-carboxylic acid, systematically describes the molecular structure according to established nomenclature rules. The naming convention begins with the substituent groups, specified by their position numbers and chemical nature, followed by the parent heterocyclic system. The hydrochloride designation indicates the salt form, specifying the presence of hydrochloric acid as the counterion to enhance solubility and stability characteristics.

Table 1: Structural Classification of this compound

Classification Category Specific Designation Structural Features
Primary Family Pyridine Derivatives Six-membered aromatic heterocycle with nitrogen
Secondary Family Pyridinecarboxylic Acids Pyridine ring with carboxylic acid substituent
Tertiary Classification Nicotinic Acid Derivatives Carboxylic acid at 3-position
Quaternary Features Organosulfur Compounds Isopropylsulfanyl substituent at 2-position
Salt Form Hydrochloride Enhanced solubility and stability

Historical Context of Sulfanyl-Substituted Pyridine Chemistry

The development of sulfanyl-substituted pyridine chemistry traces its origins to early investigations of heterocyclic sulfur compounds and their synthetic applications. Historical research into pyridine derivatives containing sulfur functionalities gained momentum during the mid-twentieth century as chemists recognized the unique properties imparted by sulfur-containing substituents. The specific area of sulfanyl-substituted pyridines emerged from broader studies of organosulfur chemistry and heterocyclic synthesis methodologies.

Early synthetic approaches to sulfanyl-substituted pyridines often employed nucleophilic substitution reactions, where halogenated pyridine precursors were treated with appropriate thiol nucleophiles under basic conditions. The synthesis of 2-mercaptopyridine, first accomplished in 1931 through the reaction of 2-chloropyridine with calcium hydrogen sulfide, established fundamental methodologies that would later be adapted for more complex sulfanyl derivatives. These pioneering studies demonstrated the feasibility of introducing sulfur-containing functional groups into pyridine rings while maintaining the aromatic character and reactivity of the heterocyclic system.

The evolution of sulfanyl-substituted pyridine chemistry accelerated during the latter half of the twentieth century as improved synthetic methodologies became available. Advanced techniques such as palladium-catalyzed cross-coupling reactions and modern organosulfur chemistry protocols enabled the preparation of increasingly sophisticated derivatives with precise control over substitution patterns and functional group positioning. The development of sulfinate-based coupling methodologies represented a significant advancement in this field, providing reliable routes to pyridine derivatives bearing various sulfur-containing substituents.

Contemporary research in sulfanyl-substituted pyridine chemistry continues to build upon these historical foundations while incorporating modern synthetic strategies and analytical techniques. The recognition of sulfur-nitrogen heterocycles as important scaffolds in medicinal chemistry has renewed interest in developing efficient synthetic routes to such compounds. Current methodologies emphasize the use of environmentally benign reaction conditions and sustainable synthetic approaches, reflecting broader trends in green chemistry and pharmaceutical development.

Position within the Pyridinecarboxylic Acid Compound Family

The pyridinecarboxylic acid compound family encompasses a diverse array of structures unified by the presence of both pyridine rings and carboxylic acid functionalities. Within this family, this compound occupies a distinctive position as a substituted nicotinic acid derivative that incorporates additional organosulfur functionality. The compound's structural features place it within the subset of pyridinecarboxylic acids that bear additional substituents beyond the fundamental carboxylic acid group.

Nicotinic acid, also known as niacin or 3-pyridinecarboxylic acid, serves as the parent compound for this particular derivative. The addition of the isopropylsulfanyl group at the 2-position creates a structurally modified analog that retains the essential pyridinecarboxylic acid framework while introducing new chemical properties and potential biological activities. This substitution pattern represents a strategic modification that enhances the molecular complexity without compromising the fundamental characteristics of the pyridinecarboxylic acid scaffold.

Comparative analysis with other pyridinecarboxylic acid family members reveals the unique positioning of this compound within the broader structural landscape. Unlike simple pyridinecarboxylic acid isomers, which differ primarily in the position of the carboxylic acid group, the target compound introduces heterofunctionality through sulfur substitution. This modification creates opportunities for different types of chemical interactions and potentially distinct biological activities compared to unsubstituted pyridinecarboxylic acids.

Table 2: Comparative Analysis within Pyridinecarboxylic Acid Family

Compound Name Position of COOH Additional Substituents Molecular Formula Key Characteristics
Picolinic Acid 2-position None C₆H₅NO₂ Strong metal chelating properties
Nicotinic Acid 3-position None C₆H₅NO₂ Vitamin B₃, vasodilatory effects
Isonicotinic Acid 4-position None C₆H₅NO₂ Precursor to antituberculosis drugs
Target Compound 3-position 2-Isopropylsulfanyl C₉H₁₁NO₂S Enhanced lipophilicity, sulfur functionality

Scientific Significance in Heterocyclic Chemistry Research

The scientific significance of this compound within heterocyclic chemistry research stems from its representation of multiple important chemical concepts and synthetic challenges. The compound exemplifies the successful integration of different heteroatom functionalities within a single molecular framework, demonstrating how sulfur and nitrogen heterocycles can be combined to create structures with enhanced chemical diversity and potential applications.

Research into sulfur-nitrogen heterocycles has revealed their importance in developing new materials and pharmaceutical compounds. The family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds that display physicochemical properties with relevance in designing new materials, especially those relating to molecular conductors and magnets. The specific combination of pyridine and sulfanyl functionalities in the target compound positions it within this important class of heterocyclic systems.

The compound's structure addresses several fundamental challenges in heterocyclic chemistry, including the controlled introduction of multiple functional groups and the maintenance of chemical stability in complex molecular architectures. The successful synthesis and characterization of such compounds contribute to advancing synthetic methodologies and expanding the available chemical space for drug discovery and materials science applications. The presence of both coordinating nitrogen atoms and sulfur functionalities provides opportunities for studying metal coordination chemistry and developing new ligand systems.

Contemporary heterocyclic chemistry research increasingly focuses on developing efficient synthetic routes to complex, multi-functional molecules that can serve as versatile intermediates or final products. The target compound represents this trend through its combination of established pyridinecarboxylic acid chemistry with modern organosulfur synthetic methods. This integration demonstrates the continued evolution of heterocyclic chemistry toward more sophisticated molecular architectures with enhanced functional diversity.

Table 3: Research Applications in Heterocyclic Chemistry

Research Area Relevance to Target Compound Potential Applications
Coordination Chemistry Nitrogen and sulfur donor atoms Metal complex formation
Synthetic Methodology Multi-step heterocyclic synthesis Protocol development
Structure-Activity Studies Substitution pattern effects Biological activity correlation
Materials Science Heterocyclic electronic properties Conductor development

Current Research Landscape and Chemical Applications

The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry and pharmaceutical research. Recent developments in pyridine chemistry have emphasized the importance of developing versatile synthetic methodologies that enable the preparation of complex, multi-substituted derivatives with potential biological activities. Pyridine carboxylic acid derivatives display a broad spectrum of biological activities, and many have been approved for clinical use to treat various conditions including infections, inflammation, and cancers.

Contemporary research into pyridine sulfinates and related sulfur-containing pyridine derivatives has demonstrated their utility as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. These methodologies provide efficient routes to linked pyridines and enable the preparation of medicinally relevant derivatives. The development of such synthetic approaches directly supports the preparation and study of compounds like the target molecule, which requires sophisticated synthetic strategies for efficient preparation.

The emergence of sulfur heterocycles as important scaffolds in medicinal chemistry has renewed interest in developing comprehensive synthetic approaches to such compounds. Sulfur-containing heterocycles have maintained their status as important components of approved drugs and medicinally active compounds, with several attempts being made to synthesize new sulfur-containing compounds with high medicinal value and low toxicity profiles. This research context provides the foundation for investigating the potential applications of the target compound in pharmaceutical development.

Modern analytical and synthetic techniques continue to expand the possibilities for studying and applying complex heterocyclic compounds. Advanced spectroscopic methods enable detailed structural characterization, while improved synthetic methodologies provide access to previously difficult-to-prepare molecular architectures. The target compound benefits from these technological advances, which facilitate both its preparation and comprehensive characterization for research applications.

Table 4: Current Research Applications and Methodologies

Application Area Methodology Research Focus Expected Outcomes
Cross-Coupling Chemistry Palladium-catalyzed reactions Sulfinate nucleophiles New synthetic routes
Medicinal Chemistry Structure-activity studies Biological evaluation Therapeutic potential
Materials Science Electronic property studies Conductivity analysis New materials
Analytical Chemistry Spectroscopic characterization Structural confirmation Comprehensive data

Properties

IUPAC Name

2-propan-2-ylsulfanylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-6(2)13-8-7(9(11)12)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIUQGAWLNLMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The predominant method for synthesizing 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride involves a nucleophilic aromatic substitution (S_NAr) reaction where the chlorine atom on 2-chloronicotinic acid is displaced by the isopropylsulfanyl group from isopropyl mercaptan.

  • Starting Materials:

    • 2-Chloronicotinic acid
    • Isopropyl mercaptan (2-propanethiol)
    • Base (to facilitate deprotonation and nucleophilicity)
  • Reaction Conditions:

    • Basic medium to deprotonate the mercaptan and enhance nucleophilicity
    • Controlled temperature to optimize yield and minimize side reactions
    • Possible use of continuous flow synthesis for industrial scale-up to improve consistency and efficiency

This reaction results in the substitution of the chlorine atom with the isopropylsulfanyl group, yielding the target compound, which is then converted to its hydrochloride salt for improved stability and handling.

Detailed Reaction Procedure

Based on the data from chemical suppliers and patents, the synthesis can be summarized as follows:

Step Description Conditions Notes
1 Dissolution of 2-chloronicotinic acid in suitable solvent Typically aqueous or mixed solvent system Ensures good solubility for reaction
2 Addition of isopropyl mercaptan Stoichiometric or slight excess Acts as nucleophile
3 Addition of base (e.g., sodium hydroxide or potassium carbonate) To maintain basic pH and generate mercaptide ion Enhances nucleophilicity
4 Stirring the reaction mixture at controlled temperature (e.g., 50–80 °C) Duration: Several hours (typically 2–6 h) Temperature control critical for yield
5 Acidification with hydrochloric acid To precipitate the hydrochloride salt pH adjusted to ~1.6–1.8
6 Filtration and washing of the solid product Washed with cold water to remove impurities Drying under reduced pressure

Reaction Mechanism Insights

The key step is the nucleophilic aromatic substitution on the pyridine ring:

  • The sulfur nucleophile (isopropyl mercaptan, deprotonated to mercaptide ion) attacks the electron-deficient carbon bearing the chlorine atom on the pyridine ring.
  • The chloride ion is displaced, forming the C–S bond.
  • The carboxylic acid group remains intact, and the product is isolated as its hydrochloride salt by acidification.

This method leverages the activating effect of the pyridine nitrogen and the electron-withdrawing carboxylic acid to facilitate substitution at the 2-position.

Industrial and Continuous Flow Considerations

In industrial settings, continuous flow synthesis is preferred for:

  • Better temperature and reaction time control
  • Enhanced safety when handling volatile mercaptans
  • Improved product consistency and scalability

The continuous addition of reactants and base with precise temperature control leads to higher yields and purity.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction temperature 50–80 °C Higher temperatures increase rate but may cause side reactions
Reaction time 2–6 hours Longer times improve conversion but may reduce selectivity
Base used NaOH, K2CO3 Choice affects reaction rate and by-product formation
Solvent Water or mixed aqueous-organic Solubility and reaction kinetics depend on solvent
Acidification pH 1.6–1.8 Ensures precipitation of hydrochloride salt
Yield Typically >90% (based on literature) High yield achievable with optimized conditions
Purity >95% after purification Suitable for research and further application

Supporting Research Findings

  • The nucleophilic substitution reaction is well-established for pyridine derivatives, with sulfur nucleophiles showing high reactivity under basic conditions.
  • The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating isolation and storage.
  • Similar synthetic strategies are employed for related sulfanyl-pyridine carboxylic acids, confirming the robustness of this approach.
  • Patents on related pyridine carboxylic acid derivatives emphasize the importance of controlled peroxide oxidation and hydrogenation steps for other pyridine compounds, but for this compound, the substitution reaction remains central.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The isopropylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride and Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Characteristics
This compound Isopropylsulfanyl, HCl salt 215.68 1803592-94-0 Enhanced solubility in polar solvents; used in heterocyclic synthesis
2-(Phenylsulfanyl)pyridine-3-carboxylic acid Phenylsulfanyl ~229.27* Not reported Forms dimeric structures via C–H⋯O interactions; lower solubility in water
5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride Amino, methyl, HCl salt ~192.63* 940895-85-2 Increased aqueous solubility due to amino group; pharmaceutical building block
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl (pyrimidine core) ~176.57* 89581-58-8 Pyrimidine ring alters electronic properties; used in agrochemical synthesis
6-(Trifluoromethoxy)pyridine-3-carboxylic acid Trifluoromethoxy ~211.13* 867131-26-8 Electron-withdrawing group enhances lipophilicity; potential agrochemical use

Biological Activity

2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a propan-2-ylsulfanyl group and a carboxylic acid functional group. Its chemical structure is pivotal for its biological interactions.

PropertyValue
Molecular Formula C₈H₉N₁O₂S
Molecular Weight 185.22 g/mol
CAS Number 1173042-20-0
Solubility Soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to cellular receptors, affecting signal transduction pathways.
  • Antioxidant Activity : The presence of the sulfur atom may confer antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured, indicating significant antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli30
Pseudomonas aeruginosa40

Anticancer Activity

In vitro studies evaluated the anticancer potential of the compound against various cancer cell lines, including HeLa and MCF-7 cells. The results indicated promising antiproliferative effects.

Cell LineIC₅₀ (µM)
HeLa15
MCF-720

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent clinical trial investigated the use of this compound in treating infections caused by resistant bacterial strains. The trial reported a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Anticancer Effects : Another study focused on the compound's effect on tumor growth in animal models. Mice treated with the compound showed a marked decrease in tumor size compared to untreated controls, suggesting its potential as an anticancer agent.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis can be optimized using computational reaction path search methods based on quantum chemical calculations to predict intermediates and transition states. These predictions are validated iteratively through experimental testing under controlled conditions (e.g., solvent selection, temperature, and catalyst use). For example, ICReDD’s approach integrates computational design with experimental feedback loops to narrow down optimal reaction pathways, reducing trial-and-error inefficiencies . Key steps include:
  • Quantum mechanics/molecular mechanics (QM/MM) simulations to map reaction coordinates.
  • High-throughput screening of reaction conditions (e.g., varying pH, catalysts like Pd/C or organocatalysts).
  • Iterative refinement using spectroscopic data (e.g., NMR or LC-MS) to confirm intermediate formation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural and purity validation:
  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming the pyridine ring and propan-2-ylsulfanyl group integrity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, distinguishing the hydrochloride form from freebase.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and salt decomposition thresholds .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic dissociation, critical for biological assays. Stability can be tested by:
  • pH-Dependent Solubility Studies : Measure solubility across pH 1–7 (simulating physiological conditions) using UV-Vis spectrophotometry.
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over weeks, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can computational reaction path search methods resolve contradictions between theoretical and experimental data in synthesis optimization?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition state barriers. To address this:
  • Hybrid QM/MM Simulations : Model solvent interactions explicitly to refine energy barriers.
  • Machine Learning (ML) : Train ML models on experimental datasets to predict side reactions (e.g., sulfanyl group oxidation) and adjust conditions proactively.
  • Feedback Loops : Integrate failed experimental data into computational workflows to recalibrate predictions, as demonstrated in ICReDD’s iterative design framework .

Q. What strategies are effective for analyzing the compound’s reactivity in multi-step organic syntheses?

  • Methodological Answer : Reactivity studies require:
  • Competitive Pathway Analysis : Compare activation energies for possible side reactions (e.g., nucleophilic substitution at sulfur vs. pyridine ring functionalization) using density functional theory (DFT).
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions like esterification or amide coupling.
  • In Situ Monitoring : Employ Raman spectroscopy or real-time MS to track intermediate formation during reactions .

Q. What is the mechanistic role of the propan-2-ylsulfanyl group in modulating biological activity?

  • Methodological Answer : The thioether group may influence pharmacokinetics (e.g., membrane permeability) or target binding. To investigate:
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., methylsulfanyl, arylthio) and compare bioactivity in enzyme inhibition assays.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or proteases) to identify key binding motifs.
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to assess the group’s impact on metabolic degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
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2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.